2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound this compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The inhibition of PARP-1 by the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound this compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes , leading to genomic dysfunction and cell death .
Pharmacokinetics
It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. Specifically, it has shown high cytotoxicity against MCF-7 human cancer cell lines . The compound’s action leads to genomic dysfunction and cell death due to the inhibition of the DNA repair mechanism .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to interact with PARP-1, an enzyme involved in DNA repair . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the active site of the enzyme .
Cellular Effects
In cellular studies, this compound has shown promising activity against MCF-7 and HCT116 human cancer cell lines . It has been observed to inhibit the proliferation of these cells, potentially through its interactions with PARP-1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of PARP-1 . This binding inhibits the activity of PARP-1, compromising the DNA repair mechanism of cancer cells and leading to genomic dysfunction and cell death .
Temporal Effects in Laboratory Settings
It has been observed to show promising activity against cancer cell lines, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with PARP-1 suggests it may play a role in DNA repair pathways .
Subcellular Localization
Its interactions with PARP-1 suggest it may be localized in the nucleus where DNA repair processes occur .
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as acids or bases, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione include other pyrimidine derivatives such as pyrano[2,3-d]pyrimidine-2,4-dione and triazole-pyrimidine hybrids . These compounds share similar structural features and pharmacological properties but may differ in their specific activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-19-13-11-18(12-14-19)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)16-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVDHGGDXWSVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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